N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide
Description
Properties
Molecular Formula |
C10H10N2O5 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-(4-formamido-3-nitrophenyl)ethyl formate |
InChI |
InChI=1S/C10H10N2O5/c13-6-11-9-2-1-8(3-4-17-7-14)5-10(9)12(15)16/h1-2,5-7H,3-4H2,(H,11,13) |
InChI Key |
WCTNXQNPGMNLIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCOC=O)[N+](=O)[O-])NC=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide typically follows a multi-step approach involving:
- Starting material selection: Usually a suitably substituted aniline or nitroaniline derivative.
- Formylation of the amine group: Conversion of the amino group to a formamide.
- Introduction of the formyloxyethyl side chain: Via esterification or etherification reactions.
- Nitro group positioning: Ensuring the nitro group remains at the 2-position relative to the formamide.
This synthetic route demands mild conditions to preserve sensitive functional groups, especially the formyl and formyloxy moieties.
Preparation of N-(4-nitrophenyl)formamide Core
A key intermediate is N-(4-nitrophenyl)formamide, which can be prepared by direct formylation of 4-nitroaniline. According to the literature, this is achieved by reacting 4-nitroaniline with formylating agents under controlled conditions, often employing formic acid derivatives or phenylsilane as a reductive agent in the presence of catalysts at room temperature. The reaction yields the formamide with high purity and moderate to good yields (approximately 65-82%).
Table 1: Typical Reaction Conditions for N-(4-nitrophenyl)formamide Synthesis
| Starting Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 4-nitroaniline | Phenylsilane, formic acid | Room temperature, 12 h | 82 | Mixture of rotamers observed |
| 4-nitroaniline | Formic acid derivatives | Mild heating | 65-80 | High purity product |
This step is crucial as it sets the stage for further functionalization while maintaining the nitro substituent intact.
Introduction of the 2-(Formyloxy)ethyl Side Chain
The 2-(formyloxy)ethyl substituent is introduced via esterification of a hydroxyethyl intermediate or by alkylation of the aromatic ring with a suitable bromoethyl formate derivative. A common approach involves:
- Reacting the 4-amino-2-nitrophenyl intermediate with 2-bromoethyl formate or ethyl 2-hydroxyethyl formate under basic or neutral conditions.
- Using solvents such as ethyl acetate or other aprotic solvents.
- Controlling temperature to avoid decomposition of the formyl ester.
This method provides the formyloxyethyl substituent in the para position relative to the formamide group, preserving the nitro group at the ortho position.
Protection and Deprotection Strategies
Due to the sensitivity of formyl and formyloxy groups, protection strategies are often employed during synthesis to prevent side reactions:
- Formyl protection: Sometimes the formamide is introduced late in the synthesis to avoid hydrolysis.
- Nitro group stability: The nitro group is generally stable under the mild conditions used but must be monitored to avoid reduction or displacement.
Purification and Characterization
Purification is typically achieved by crystallization or chromatography. Characterization involves:
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the presence of formyl, formyloxy, and nitro groups.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Identifies characteristic stretching frequencies for N-H, C=O (formamide), and NO2 groups.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formylation | 4-nitroaniline + formylating agent | Formation of N-(4-nitrophenyl)formamide, ~80% yield |
| 2 | Alkylation/Esterification | Reaction with 2-bromoethyl formate or equivalent | Introduction of 2-(formyloxy)ethyl side chain |
| 3 | Purification | Crystallization or chromatography | Pure this compound |
| 4 | Characterization | NMR, HRMS, IR | Structural confirmation and purity assessment |
Research Findings and Considerations
- The formylation step is best performed under mild conditions to prevent hydrolysis or side reactions involving the nitro group.
- The formyloxyethyl group introduction can be sensitive to moisture and requires anhydrous conditions for optimal yields.
- The nitro substituent’s electron-withdrawing nature affects the reactivity and stability of intermediates, necessitating careful control of reaction parameters.
- Computational studies on related nitrophenyl formamide derivatives indicate that electron-withdrawing groups like nitro influence reactivity and binding properties, which may impact synthetic strategy.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The formyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of formamides exhibit significant antimicrobial properties. For instance, compounds with nitro substituents have been found to possess enhanced activity against various bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications at the para position of the nitrophenyl group can lead to improved efficacy against drug-resistant strains .
Case Study:
A study demonstrated that a series of nitrophenyl-formamide derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL. This underscores the potential of N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide as a lead compound in developing new antibiotics .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways is another promising application. Research has indicated that formamide derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Peptide Synthesis: The formyl group acts as an amino-protecting group, facilitating the synthesis of peptides with desired sequences and properties .
- Heterocyclic Compound Formation: The compound can be utilized in synthesizing heterocycles, which are essential in drug discovery due to their biological activity .
Cosmetic Applications
The cosmetic industry has shown interest in compounds like this compound due to their potential as skin conditioning agents. Formamides can enhance the stability and efficacy of topical formulations, improving skin hydration and texture .
Case Study:
A formulation study highlighted that incorporating formamide derivatives into creams significantly improved their moisturizing properties and skin feel, making them suitable for cosmetic applications aimed at enhancing skin health .
Data Table: Applications Overview
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against MRSA with MIC values as low as 3.125 μg/mL |
| Anti-inflammatory Properties | Inhibits pro-inflammatory cytokines | |
| Organic Synthesis | Peptide Synthesis | Acts as an amino-protecting group |
| Heterocyclic Compound Formation | Key intermediate for drug discovery | |
| Cosmetic Applications | Skin Conditioning Agent | Improves moisturizing properties in topical formulations |
Mechanism of Action
The mechanism of action of N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-[4-[2-(formyloxy)ethyl]-2-nitrophenyl]-formamide, such as nitro groups, amide linkages, or substituted phenyl rings. Their properties and research findings are compared below:
N-(4-Formyl-2-nitrophenyl)acetamide (CAS 51818-98-5)
- Molecular formula : C₉H₈N₂O₄
- Molecular weight : 208.17 g/mol
- Key differences : Replaces the 2-(formyloxy)ethyl group with an acetylated formamide.
- Synthesis : Prepared via acetylation of 4-formyl-2-nitroaniline, involving milder conditions compared to the target compound’s synthesis .
- Applications : Serves as a precursor for fluorescent dyes and coordination polymers due to its aldehyde functionality.
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1)
- Molecular formula : C₁₆H₁₃N₂O₇
- Molecular weight : 351.29 g/mol
- Key differences : Contains a methoxy group instead of formyloxy, increasing lipophilicity (logP ≈ 2.5 vs. ~1.8 for the target compound).
- Reactivity : The methoxy group reduces electrophilicity at the aromatic ring compared to the nitro and formyloxy groups in the target compound, impacting substitution reactions .
N-[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]formamide
- Molecular formula : C₁₃H₁₀ClN₂O₃S
- Molecular weight : 324.75 g/mol
- Key differences : Incorporates a thioether (-S-) linkage and chloro substituent, enhancing steric bulk and altering electronic properties.
N-(2-Methoxy-4-nitrophenyl)(phenylcyclopentyl)formamide
- Molecular formula : C₁₉H₂₀N₂O₄
- Molecular weight : 340.37 g/mol
- Key differences : A bulky phenylcyclopentyl group replaces the 2-(formyloxy)ethyl chain, reducing solubility in polar solvents.
- Applications: Potential use in asymmetric catalysis due to steric hindrance .
Data Tables for Comparative Analysis
Table 1. Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| This compound | C₁₀H₁₀N₂O₅ | 238.20 | Not reported | ~1.8 |
| N-(4-Formyl-2-nitrophenyl)acetamide | C₉H₈N₂O₄ | 208.17 | Not reported | 1.2 |
| 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide | C₁₆H₁₃N₂O₇ | 351.29 | Discontinued | 2.5 |
| N-[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]formamide | C₁₃H₁₀ClN₂O₃S | 324.75 | Not reported | 3.1 |
Research Findings and Functional Insights
- Electronic Effects : Nitro groups in all compounds enhance stability but reduce solubility. The formyloxy group in the target compound offers a balance between polarity and reactivity, unlike methoxy or thioether substituents .
- Biological Potential: While highlights anti-inflammatory activity in benzimidazole derivatives, nitro-aromatic amides like the target compound are understudied in this context.
Biological Activity
N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-nitrophenol derivatives with formamide in the presence of appropriate catalysts. The introduction of the formyloxy group can enhance the compound's reactivity and biological profile.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .
- Biofilm Inhibition : These compounds also demonstrated significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .
Anti-inflammatory Activity
Compounds with similar nitrophenyl and formamide moieties have been evaluated for their anti-inflammatory activity:
- Cyclooxygenase Inhibition : Certain derivatives showed promising inhibitory activity against COX-2 enzymes, with IC50 values as low as 0.017 μM, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial survival and inflammation, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase .
- Synergistic Effects : When combined with other antibiotics, these compounds can enhance antibacterial efficacy, suggesting a synergistic mechanism that could be exploited in drug design .
Case Studies
- Antibacterial Evaluation : A study on related compounds showed that certain derivatives inhibited the growth of Gram-positive bacteria effectively, with MIC values as low as 1.56 μg/mL against resistant strains .
- Molecular Docking Studies : Computational studies indicated favorable binding interactions between these compounds and target proteins involved in bacterial resistance mechanisms, supporting their potential as lead compounds for further development .
Data Summary
| Compound Name | MIC (μg/mL) | COX-2 IC50 (μM) | Biofilm Reduction (%) |
|---|---|---|---|
| This compound | 0.22 - 0.25 | 0.017 | Significant |
| Related Derivative A | 1.56 | 0.098 | Moderate |
| Related Derivative B | 6.25 | Not reported | High |
Q & A
Q. What analytical workflows are recommended for identifying degradation products during forced degradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
